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Compound of Interest

Compound Name: 8-Methoxy Entecavir

CAS No.: 2349444-69-3

Cat. No.: B1487211 Get Quote

From Routine Compliance (HPLC-UV) to Trace
Investigation (LC-MS/MS)
Introduction & Scientific Context
Entecavir is a guanosine nucleoside analogue used for the treatment of chronic Hepatitis B.

During synthesis and storage, the guanine moiety is susceptible to oxidative modifications.[1]

8-Methoxy Entecavir (8-OMe-ETV) is a specific impurity formed typically via oxidative

mechanisms in the presence of methanol or methoxide species, often involving the

functionalization of the C-8 position of the purine ring.[1][2][3]

Regulatory bodies (USP/EP) have stringent limits for this impurity (typically NMT 0.15% for

individual impurities).[1][3] However, its structural similarity to the parent drug and other

oxidative degradants (like 8-Hydroxy Entecavir) challenges standard separation techniques.[1]

[3]

Why This Protocol?
Selectivity: Standard C18 methods often fail to resolve 8-OMe-ETV from 8-Hydroxy

Entecavir due to similar polarity.[1][2][3] This guide uses optimized gradient slopes and pH

control to maximize resolution (

).
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Sensitivity: While HPLC-UV is sufficient for release testing, this guide provides a secondary

LC-MS/MS workflow for trace analysis (< 0.05%) required during genotoxic risk assessment

or process optimization.

Analytical Strategy & Workflow
The quantification strategy is bifurcated based on the analytical need:

Protocol A (HPLC-UV): For Lot Release and Stability Testing (Limit of Quantitation ~0.03%).

Protocol B (LC-MS/MS): For Process Characterization and Trace Analysis (Limit of

Quantitation ~1-5 ng/mL).[1][2][3]

Visual Workflow: Method Selection & Execution

Sample: Entecavir API or Product

Define Analytical Goal

Routine QC / Release Testing
(Limit > 0.05%)

Trace Analysis / GTI Screening
(Limit < 0.05%)

Protocol A: HPLC-UV (PDA)
Column: C18 (L1) High Surface Area

Mobile Phase: TFA/ACN Gradient

Protocol B: LC-MS/MS (MRM)
Source: ESI Positive

Transition: 308.1 -> 182.1

Sample Preparation
Solvent: Water:ACN (95:5)

*Avoid MeOH to prevent artifact formation*

Data Analysis
Calc: % w/w or ppm

Click to download full resolution via product page
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Figure 1: Decision tree for selecting the appropriate quantification method based on sensitivity

requirements.

Protocol A: High-Resolution HPLC-UV (USP/EP
Aligned)[1][2][3]
This method is the "workhorse" for quality control.[1] It is derived from USP <621> and EP

monographs but optimized for the specific resolution of the 8-methoxy congener.[1][3]

Chromatographic Conditions
Parameter Specification Rationale

Column

C18 (L1), 250 x 4.6 mm, 5 µm

(e.g., Waters Symmetry or

Agilent Zorbax SB-C18)

High carbon load required to

retain polar nucleosides.[1][2]

[3]

Mobile Phase A
0.1% Trifluoroacetic Acid (TFA)

in Water

TFA suppresses silanol activity

and ionizes the basic guanine,

improving peak shape.[1]

Mobile Phase B
0.1% Trifluoroacetic Acid (TFA)

in Acetonitrile

Matches ionic strength of MPA;

ACN provides stronger elution

strength than MeOH.[1][3]

Flow Rate 1.0 mL/min
Standard backpressure

management.[1][2][3]

Column Temp 30°C ± 2°C
Controls mass transfer

kinetics.[1][2][3]

Detection UV at 254 nm
Max absorption for the guanine

chromophore.[1]

Injection Vol 20 µL
High volume to ensure LOQ

detection.

Gradient Program
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Time (min) % Mobile Phase A % Mobile Phase B Curve

0.0 99 1 Initial Hold

15.0 90 10
Shallow gradient for

polar impurities

35.0 70 30
Elution of 8-Methoxy

Entecavir

40.0 30 70 Wash

45.0 99 1 Re-equilibration

System Suitability Criteria
Resolution (

): NLT 2.0 between Entecavir and 8-Methoxy Entecavir (Note: 8-OMe-ETV typically elutes
after Entecavir due to increased hydrophobicity of the methoxy group).

Tailing Factor: NMT 1.5 for the Entecavir peak.[1][3][4]

% RSD: NMT 2.0% for replicate injections of the standard.

Protocol B: Ultra-Sensitive LC-MS/MS[1][2][3]
Use this protocol when quantifying 8-Methoxy Entecavir at ppm levels (e.g., cleaning

validation or genotoxic impurity screening).

Mass Spectrometry Parameters (ESI+)
Ionization: Electrospray Ionization (ESI), Positive Mode.[1][3][5]

Scan Type: Multiple Reaction Monitoring (MRM).[1][2][3]

Compound: 8-Methoxy Entecavir (MW 307.3).[1][2][3][6]

Precursor Ion:
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308.1

MRM Transitions:

Transition
Q1 Mass
(Da)

Q3 Mass
(Da)

Collision
Energy (eV)

Role Mechanism

Quantifier 308.1 182.1 25 Quant

Loss of sugar

moiety

(cyclopentyl)

to yield 8-

methoxyguan

ine base.[1]

[2][3]

Qualifier 308.1 150.1 40 Qual

Further

fragmentation

of the purine

ring.[1]

(Note: Entecavir [M+H]+ 278.1 transitions to 152.[1][3]1. The +30 Da shift in both precursor and

product ion confirms the modification is on the nucleobase.)[1]

LC Conditions (UHPLC)
Column: C18 (100 x 2.1 mm, 1.7 µm).[1][3]

Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).[1][2][3]

Mobile Phase B: Acetonitrile.[1][2][3][4][7][8][9]

Gradient: Steep gradient (5% B to 50% B in 5 mins) is acceptable as MS provides specificity.

Sample Preparation & Stability
Critical Warning: Do not use Methanol as the primary diluent.[1][3]

Reasoning: Entecavir can undergo solvolysis or oxidative methoxylation in methanol under

stress (sonication/heat), artificially generating 8-Methoxy Entecavir during sample prep.[1]
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[2][3]

Recommended Diluent: Water : Acetonitrile (95 : 5 v/v).[1][2][3]

Protocol:

Stock Preparation: Dissolve 8-Methoxy Entecavir Reference Standard in Diluent to 100

µg/mL.

Sample Extraction:

Weigh 50 mg Entecavir API.[1]

Transfer to 50 mL volumetric flask.

Add 30 mL Diluent.[1][3][10] Sonicate for 5 mins (maintain temp < 25°C).

Dilute to volume.[1][3][8][10] Mix well.

Filter through 0.22 µm PVDF filter (Discard first 2 mL).[1][3]

Formation Mechanism
Understanding the formation aids in root cause analysis.[1] The 8-position of guanine is

electron-deficient and susceptible to nucleophilic attack by methoxide radicals or direct

oxidation followed by methylation.[1][2][3]

Entecavir
(Guanine Base)

Oxidative Intermediate
(8-Oxo / Radical)

+ [O] / ROS 8-Methoxy Entecavir
(Impurity E)

+ MeOH / MeO-

Click to download full resolution via product page

Figure 2: Proposed formation pathway of 8-Methoxy Entecavir via oxidative activation and

methoxylation.[1][2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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